N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-12-4-2-1-3-10(12)8-18-13(20)7-11-9-22-15-17-6-5-14(21)19(11)15/h1-6,11H,7-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSJJFORIHMMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core structure characterized by the following molecular formula:
- Molecular Formula : C14H12ClN3O2S
This structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cancer cell growth and survival.
Antimicrobial Activity
Several studies have indicated that compounds within the thiazolopyrimidine class exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as effective antimicrobial agents .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties:
- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
Case Studies
- Anticancer Activity Evaluation : A study investigated a series of thiazole derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated significant activity against A431 and Jurkat cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity.
- Antimicrobial Studies : Another study focused on the synthesis of thiazole derivatives and their antimicrobial efficacy. The results indicated that the presence of electron-withdrawing groups in the benzyl moiety significantly enhanced antibacterial activity, suggesting a potential pathway for optimizing the compound's effectiveness .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, derived from the provided evidence, highlight key differences in core scaffolds, substituents, and physicochemical properties:
Thiazolo[3,2-a]pyrimidine Derivatives ()
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
- Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran, and nitrile.
- Molecular Formula : C₂₀H₁₀N₄O₃S.
- Molecular Weight : 386 g/mol.
- Melting Point : 243–246 °C.
- Key Spectral Data : IR (CN: 2,219 cm⁻¹), ¹H NMR (δ 7.94 ppm for =CH), MS: m/z 386 .
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Similar to 11a. Substituents: 4-Cyanobenzylidene, 5-methylfuran, and nitrile. Molecular Formula: C₂₂H₁₇N₃O₃S. Molecular Weight: 403 g/mol. Melting Point: 213–215 °C. Key Spectral Data: IR (CN: 2,209 cm⁻¹), ¹H NMR (δ 8.01 ppm for =CH), MS: m/z 403 .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
Pyrazolo-Benzothiazine Derivative ()
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Core: Pyrazolo[4,3-c][1,2]benzothiazine (larger fused system). Substituents: 2-Fluorobenzyl acetamide, 3,4-dimethyl, and sulfone groups. Crystallography: Single-crystal X-ray structure (R factor = 0.049) confirms planar geometry .
Table 1: Comparative Analysis of Structural Analogs
Key Findings and Implications
- Substituent Effects :
- Synthetic Yields : Thiazolo-pyrimidine derivatives (11a, 11b) show moderate yields (~68%), suggesting room for optimization in analogous syntheses .
Preparation Methods
Synthetic Strategies for Thiazolo[3,2-a]Pyrimidine Core Formation
Cyclocondensation of Thiazole-2-Amines with β-Diketones
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via acid-catalyzed cyclocondensation of 4-substituted thiazole-2-amines with β-diketones or β-ketoesters. For example:
- Reaction Components :
- 4-Phenylthiazole-2-amine (1.76 g, 10 mmol)
- Acetylacetone (2.00 g, 20 mmol)
- Benzaldehyde (1.06 g, 10 mmol)
- p-Toluenesulfonic acid (PTSA, 2.50 g, 15 mmol) in acetonitrile (25 mL)
- Procedure :
Reflux the mixture at 80°C for 2–3 hours. After cooling, extract with CHCl₃, wash with water, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 8:2) to yield a pale yellow solid (82% yield, m.p. 114–116°C). - Mechanism :
The reaction proceeds via Michael addition of the thiazole amine to the β-diketone, followed by cyclodehydration to form the pyrimidine ring.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| PTSA | Acetonitrile | 80 | 3 | 82 |
| Morpholine | DMF | 100 | 5 | 68 |
| Piperidine | Ethanol | 70 | 4 | 75 |
Alternative Route via Three-Component Reaction
A one-pot synthesis employs aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine:
- Reaction Components :
- 2-Chlorobenzaldehyde (1.40 g, 10 mmol)
- Cyanoacetamide (0.84 g, 10 mmol)
- Dithiomalondianilide (2.72 g, 10 mmol)
- Morpholine (1.5 mL) in ethanol (30 mL)
- Procedure :
Stir at 60°C for 6 hours, precipitate with ice-water, and recrystallize from ethanol to obtain the thiazolo-pyrimidine intermediate (75% yield).
Functionalization with N-(2-Chlorobenzyl)Acetamide Side Chain
Chloroacetylation of 2-Chlorobenzylamine
The acetamide side chain is introduced via nucleophilic substitution:
- Reaction Components :
- 2-Chlorobenzylamine (1.42 g, 10 mmol)
- Chloroacetyl chloride (1.13 g, 10 mmol)
- Triethylamine (1.01 g, 10 mmol) in dichloromethane (20 mL)
- Procedure :
Add chloroacetyl chloride dropwise to the amine solution at 0°C, stir for 2 hours, and wash with 5% HCl. Evaporate the solvent to obtain N-(2-chlorobenzyl)-2-chloroacetamide (93% yield).
Table 2: Comparative Analysis of Chloroacetylation Methods
| Base | Solvent | Temp (°C) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 0 | 95 |
| NaOH | Water/THF | 25 | 88 |
| Pyridine | Acetone | -10 | 90 |
Coupling Thiazolo-Pyrimidine Core with Acetamide Side Chain
The final step involves nucleophilic displacement of the chloro group in N-(2-chlorobenzyl)-2-chloroacetamide with the thiazolo-pyrimidine intermediate:
- Reaction Components :
- Thiazolo[3,2-a]pyrimidin-3-yl acetate (1.20 g, 5 mmol)
- N-(2-Chlorobenzyl)-2-chloroacetamide (1.18 g, 5 mmol)
- K₂CO₃ (0.69 g, 5 mmol) in DMF (15 mL)
- Procedure :
Heat at 60°C for 4 hours, filter, and purify via recrystallization (ethanol/water) to yield the title compound (78% yield, m.p. 158–160°C).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Yield Optimization and Scalability Challenges
Critical Factors Affecting Yield
- Catalyst Load : Excess PTSA (>15 mol%) accelerates cyclocondensation but promotes side reactions.
- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility.
- Temperature Control : Exceeding 80°C during cyclocondensation degrades the thiazole ring.
Table 3: Scalability Data for Pilot-Scale Synthesis
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 10 | 98 | 80 |
| 50 | 95 | 75 |
| 100 | 92 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
